molecular formula C24H26BrClN4OS B2577633 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1216932-92-1

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2577633
CAS RN: 1216932-92-1
M. Wt: 533.91
InChI Key: ZVSHTVFEPHOSKK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decane ring system, which is a type of spirocyclic compound where two rings of different sizes share a single atom. This structure is often found in biologically active compounds and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic ring system and the introduction of the various functional groups. One possible method could involve a Pd-catalyzed decarboxylation .

Scientific Research Applications

Pharmacological Ligand Applications

Compounds with structural similarities to the specified chemical have been explored as ligands for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the human ORL1 receptor and act as full agonists in biochemical assays, demonstrating their potential in the modulation of pain and other neurological functions (Röver et al., 2000).

Antimicrobial and Antiviral Activities

A series of triazole derivatives have been synthesized and evaluated for their antimicrobial activities against various Candida species and pathogenic bacteria. Some derivatives have shown significant potency, indicating the potential utility of such compounds in combating microbial infections (Altıntop et al., 2011). Additionally, new spirothiazolidinone derivatives have demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, underscoring the versatility of the spirothiazolidinone scaffold for developing antiviral molecules (Apaydın et al., 2020).

Anti-inflammatory and Analgesic Activities

Compounds incorporating the spiropiperidine and spirothiazolidinone frameworks have been explored for their analgesic and anti-inflammatory activities. For instance, quinazolinyl acetamides have been synthesized and investigated for these properties, with some compounds showing potent analgesic and anti-inflammatory activities comparable to standard drugs (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrClN4OS/c1-3-30-13-11-24(12-14-30)28-22(17-7-9-18(25)10-8-17)23(29-24)32-15-21(31)27-20-6-4-5-19(26)16(20)2/h4-10H,3,11-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSHTVFEPHOSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

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